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Abstract

N-0861, chemically known as ()-N®-endonorbornan-2-yl-9-methyladenine, is a potent and
selective antagonist of the A1 adenosine receptor. This technical guide provides a
comprehensive overview of the biological activity of the N-0861 racemate and its individual
enantiomers. It includes a detailed summary of its binding affinity and selectivity profile, an
examination of its functional antagonism in various experimental models, and an elucidation of
the underlying signaling pathways. This document is intended to serve as a detailed resource
for researchers and professionals involved in drug discovery and development, particularly
those focused on adenosinergic signaling.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide
array of physiological processes through its interaction with four G protein-coupled receptor
subtypes: A1, Aza, A2e, and As. The A1 adenosine receptor, in particular, is a key modulator of
cardiovascular, neural, and renal function. Its activation typically leads to inhibitory effects, such
as a decrease in heart rate and neurotransmitter release. Consequently, selective antagonists
of the A1 receptor, such as N-0861, are valuable pharmacological tools for investigating the
physiological roles of this receptor and hold therapeutic potential for various pathological
conditions. N-0861 is a non-xanthine derivative that has demonstrated high affinity and
selectivity for the A1 adenosine receptor, making it a subject of significant research interest.
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Binding Affinity and Selectivity Profile

The affinity of N-0861 racemate and its enantiomers for adenosine receptor subtypes has been
characterized through radioligand binding assays. These studies are crucial for defining the
compound's potency and selectivity.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional antagonist potencies
(pA2/pKB) of N-0861 racemate and its individual enantiomers, WRC-0006 (+) and WRC-0007
(-), at various adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities (Ki in uM) of N-0861 Racemate and its
Enantiomers

A1 (Guinea Pig . Az (Guinea Pig
Compound . A1 (Human Atria)
Atria) Aorta)

~26.9 (calculated from

N-0861 (racemate) 0.62 0.7
PKB)

WRC-0006 (+)

WRC-0007 (-)

Data compiled from available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pKB) of N-0861 and its Enantiomers in Guinea Pig
Tissues
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A: (Right

A1 (Left Atrium . Az (Aorta - Selectivity
Compound Atrium - .

- Inotropy) Relaxation) (A1/A2)

Chronotropy)

N-0861

6.24 6.29 4.57 ~47-fold
(racemate)
WRC-0006 (+) 5.86 - 4.81 ~11-fold
WRC-0007 (-) 6.51 - 4.52 ~98-fold

The pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB
value indicates greater antagonist potency.

Functional Activity

N-0861 acts as a competitive and reversible antagonist at the A1 adenosine receptor. Its
functional effects have been demonstrated in various in vitro and in vivo models.

In Vitro Studies

In isolated guinea pig hearts, N-0861 has been shown to competitively and reversibly
antagonize the negative dromotropic effects (slowing of atrioventricular conduction) induced by
adenosine.[1] It specifically blocks the A1 receptor-mediated prolongation of the stimulus-to-His
bundle interval without affecting similar effects caused by other agents like carbachol,
verapamil, or hypothermia, demonstrating its specificity.[1] Furthermore, N-0861 does not
attenuate the Az receptor-mediated decrease in coronary perfusion pressure, highlighting its
selectivity for the Ax subtype.[1]

Studies on isolated guinea pig atria have further detailed the functional antagonism of N-0861.
It effectively antagonizes the negative inotropic (force of contraction) and chronotropic (heart
rate) responses induced by the adenosine receptor agonist NECA.[2]

In Vivo Studies

In human studies, N-0861 has been shown to be an effective and selective A1 adenosine
receptor antagonist.[3] It significantly attenuates adenosine-induced chest pain and the
negative dromotropic effects on the heart.[3] In a canine model of pharmacologic stress

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2755982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755982/
https://www.ahajournals.org/doi/10.1161/01.RES.77.1.194
https://pubmed.ncbi.nlm.nih.gov/7830130/
https://pubmed.ncbi.nlm.nih.gov/7830130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2888030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

imaging, pretreatment with N-0861 did not negatively impact the Az receptor-mediated coronary
vasodilation, further confirming its selectivity in a whole-animal model.

Signaling Pathways

The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Antagonism of
this receptor by N-0861 prevents the downstream signaling cascades initiated by adenosine
binding.

A1 Adenosine Receptor Signaling

Upon activation by an agonist, the A1 receptor-coupled Gi/o protein inhibits adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. This, in turn, reduces the
activity of protein kinase A (PKA). Additionally, the By subunits of the G protein can directly
activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to
membrane hyperpolarization, and inhibit voltage-gated Ca?* channels. Another potential
pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol
trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate
protein kinase C (PKC), respectively.
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Experimental Protocols
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Radioligand Binding Assay for A1 Adenosine Receptors

This protocol is a generalized procedure based on common practices for determining the
binding affinity of compounds to the A1 adenosine receptor.

o Membrane Preparation:

o Tissues rich in A1 receptors (e.g., guinea pig or human atrial tissue, bovine brain cortex)
are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and
cellular debris.

o The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the
membranes.

o The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is
determined using a standard method (e.g., Bradford assay).

e Binding Assay:

o The assay is typically performed in a final volume of 250 pL in a buffer containing 50 mM
Tris-HCI (pH 7.4).

o Membrane protein (10-100 pg) is incubated with a fixed concentration of the radioligand,
[3H]8-cyclopentyl-1,3-dipropylxanthine ([BH]DPCPX), a selective A1 antagonist. The
concentration of the radioligand is typically near its Kd value.

o Arange of concentrations of the competing ligand (N-0861) is added to displace the
radioligand.

o Non-specific binding is determined in the presence of a high concentration of a non-
labeled Ai-selective ligand (e.g., 1 uM DPCPX).

[e]

The mixture is incubated at 25°C for 60-120 minutes to reach equilibrium.

e Separation and Counting:
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o The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) to separate bound from free radioligand.

o The filters are washed rapidly with ice-cold buffer to remove non-specifically bound
radioligand.

o The radioactivity retained on the filters is quantified by liquid scintillation counting.
o Data Analysis:

o The ICso value (the concentration of N-0861 that inhibits 50% of the specific binding of the
radioligand) is determined by non-linear regression analysis of the competition curve.

o The Ki value is calculated from the ICso value using the Cheng-Prusoff equation: Ki = ICso
/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Isolated Guinea Pig Atria Functional Assay

This protocol describes a method to assess the functional antagonist activity of N-0861 on the
negative inotropic and chronotropic effects of adenosine in isolated guinea pig atria.

¢ Tissue Preparation:
o Male guinea pigs are euthanized by a humane method.

o The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
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o The atria are dissected free from the ventricles. The left atrium is used to measure
inotropic effects, and the spontaneously beating right atrium is used for chronotropic
effects.

o The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at
37°C, and bubbled with 95% O2 / 5% CO-.

o The left atrium is electrically stimulated at a fixed frequency (e.g., 1 Hz).

o The developed tension (inotropic response) of the left atrium and the spontaneous
contraction rate (chronotropic response) of the right atrium are recorded using isometric
force transducers.

o Experimental Procedure:

[¢]

The tissues are allowed to equilibrate for at least 60 minutes.

o A cumulative concentration-response curve to an A1 adenosine receptor agonist (e.g.,
NECA) is generated to establish a baseline response.

o The tissues are washed to remove the agonist.

o The atria are then incubated with a fixed concentration of N-0861 for a predetermined
period (e.g., 30-60 minutes).

o A second cumulative concentration-response curve to the same agonist is then generated
in the presence of N-0861.

o Data Analysis:

o The magnitude of the rightward shift of the agonist concentration-response curve in the
presence of N-0861 is used to determine its antagonist potency.

o The pA:z or pKB value is calculated using a Schild plot analysis. A linear Schild plot with a
slope not significantly different from unity is indicative of competitive antagonism.

Conclusion
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N-0861 racemate is a well-characterized, potent, and selective competitive antagonist of the A1
adenosine receptor. Its biological activity has been demonstrated through comprehensive
binding and functional studies. The (-)-enantiomer, WRC-0007, appears to be the more potent
eutomer for A1 receptor antagonism. The detailed experimental protocols and an understanding
of the A1 receptor signaling pathway provided in this guide offer a solid foundation for
researchers utilizing N-0861 as a pharmacological tool. Further investigation into its selectivity
against Aze and As receptor subtypes would provide a more complete profile of this valuable
research compound. The data presented herein underscore the utility of N-0861 in elucidating
the physiological and pathophysiological roles of the A1 adenosine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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